molecular formula C10H14Cl3FN2 B13578763 3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride

3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride

Cat. No.: B13578763
M. Wt: 287.6 g/mol
InChI Key: QZSIXXLIXFWZMX-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with chloro and fluoro substituents. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced via halogenation reactions using reagents such as chlorine and fluorine sources.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the pyridine ring through a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chloro or fluoro groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine: Lacks the dihydrochloride component.

    5-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine: Lacks the chloro substituent.

    3-Chloro-4-[(pyrrolidin-2-yl)methyl]pyridine: Lacks the fluoro substituent.

Uniqueness

3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidine and pyridine rings provides a distinct chemical profile that can be leveraged for various research and industrial applications.

Properties

Molecular Formula

C10H14Cl3FN2

Molecular Weight

287.6 g/mol

IUPAC Name

3-chloro-5-fluoro-4-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride

InChI

InChI=1S/C10H12ClFN2.2ClH/c11-9-5-13-6-10(12)8(9)4-7-2-1-3-14-7;;/h5-7,14H,1-4H2;2*1H

InChI Key

QZSIXXLIXFWZMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=C(C=NC=C2F)Cl.Cl.Cl

Origin of Product

United States

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